2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)acetonitrile
Overview
Description
Compounds like “2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)acetonitrile” often belong to a class of organic compounds known as heterocyclic compounds, which contain a ring structure containing atoms of at least two different elements .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For instance, the Suzuki-Miyaura coupling reaction is a common method used in the synthesis of boronic acids and their derivatives .Physical and Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, density, and refractive index can be determined experimentally. For example, a similar compound, 2-(Trifluoromethyl)pyridine, has a boiling point of 139-141 °C and a density of 1.275 g/mL at 25 °C .Scientific Research Applications
Synthesis and Properties
Microwave Irradiation Synthesis and Antimicrobial Activity : An efficient synthesis method for pyrazolo[3,4-b]pyridine derivatives, related to the specified compound, was developed using microwave irradiation. These compounds demonstrated significant antimicrobial activity against various bacterial strains (El-Borai, Rizk, Abd‐Aal, & El-Deeb, 2012).
Antioxidant Activity of Pyrazole Derivatives : Pyrazole derivatives, synthesized using a key intermediate similar to the specified compound, showed antioxidant activity nearly equivalent to that of ascorbic acid, indicating their potential as antioxidants (El‐Mekabaty, 2015).
Luminescent CdII Frameworks : Research on mixed-ligand luminescent CdII coordination polymers using a similar ligand demonstrated potential applications in materials science, particularly in creating diverse structural motifs with unique functional properties (Cai, Guo, & Li, 2013).
Medicinal Chemistry Applications
Antimicrobial Evaluation : Novel thiohydrazonates and pyrazolo[3,4-b]pyridines were synthesized and evaluated for their antimicrobial activity. These compounds, including related pyrazole derivatives, demonstrated significant inhibitory activity against various bacterial strains (Mekky & Sanad, 2019).
Anti-Cancer Activity : Certain fluoro-substituted benzopyran derivatives, related to the specified compound, exhibited notable anti-cancer activity, especially against lung cancer, at low concentrations (Hammam, El-Salam, Mohamed, & Hafez, 2005).
Safety and Hazards
Properties
IUPAC Name |
2-[2-(2-fluoroethyl)-5-pyridin-3-ylpyrazol-3-yl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN4/c13-4-7-17-11(3-5-14)8-12(16-17)10-2-1-6-15-9-10/h1-2,6,8-9H,3-4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIXUIKQDVQNWDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C(=C2)CC#N)CCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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